molecular formula C23H24BrN3O4S2 B2457174 N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1223967-12-1

N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2457174
CAS No.: 1223967-12-1
M. Wt: 550.49
InChI Key: YWMPBKAXDWVATE-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24BrN3O4S2 and its molecular weight is 550.49. The purity is usually 95%.
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Properties

CAS No.

1223967-12-1

Molecular Formula

C23H24BrN3O4S2

Molecular Weight

550.49

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H24BrN3O4S2/c1-3-4-5-16-6-9-18(10-7-16)33(30,31)20-13-25-23(27-22(20)29)32-14-21(28)26-17-8-11-19(24)15(2)12-17/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29)

InChI Key

YWMPBKAXDWVATE-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Br)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C20H24BrN3O3S\text{C}_{20}\text{H}_{24}\text{BrN}_3\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the thioacetamide moiety suggests potential interactions with thiol-containing proteins, which may modulate enzymatic activities and cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, thiosemicarbazone derivatives have been shown to induce apoptosis in cancer cell lines by disrupting mitochondrial function and depleting cellular glutathione levels .

Table 1: Summary of Anticancer Activity

CompoundCell LineMechanismReference
Thiosemicarbazone DerivativesK562Mitochondrial dysfunction and apoptosis
Benzoylbenzophenone Thiosemicarbazone AnaloguesVariousInhibition of cathepsin L

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies on thiosemicarbazone analogs revealed significant antibacterial activity exceeding that of standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity

Compound TypeTarget BacteriaMinimum Bactericidal Concentration (MBC)Reference
ThiosemicarbazonesS. aureus0.20 µg/mL
ThiosemicarbazonesE. cloacae0.30 µg/mL

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds similar to this compound.

  • Study on Apoptosis Induction : A study involving K562 cells demonstrated that certain thiosemicarbazone derivatives could induce apoptosis via a dose-dependent mechanism. The results indicated that at higher concentrations, necrosis became the predominant form of cell death .
  • Inhibition of Enzymatic Activity : Another study focused on the inhibition of cathepsin L by benzoylbenzophenone thiosemicarbazone analogues showed promising results in reducing tumor cell viability through targeted protease inhibition .

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